1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-17-12(5-6-14-17)8-13-7-11-9-16(3)15-10(11)2;/h5-6,9,13H,4,7-8H2,1-3H3;1H |
InChI Key |
ZWYRONZKRLRHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The alkylated pyrazoles are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid: Used in organic synthesis and materials science.
Uniqueness
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of molecules known for their diverse therapeutic effects, including anticancer, anti-inflammatory, and antibacterial properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H23N5O2S, with a molecular weight of 325.43 g/mol. The compound features two pyrazole rings connected by a methanamine group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H23N5O2S |
| Molecular Weight | 325.43 g/mol |
| InChI | InChI=1S/C14H23N5O2S |
| InChIKey | XMEOEZMDEFPZPZ-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this specific compound. For instance, compounds containing the 1H-pyrazole scaffold have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, several compounds exhibited significant cytotoxic activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The IC50 values ranged from 2.43 to 14.65 μM, indicating effective growth inhibition compared to non-cancerous cell lines .
Key Findings:
- Compounds Evaluated: Various pyrazole derivatives.
- Cell Lines Tested: MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values:
- MDA-MB-231: 2.43–7.84 μM
- HepG2: 4.98–14.65 μM
The mechanism through which these compounds exert their anticancer effects is multifaceted:
- Microtubule Destabilization: Certain pyrazole derivatives have been identified as microtubule-destabilizing agents, which can disrupt mitotic spindle formation during cell division .
- Apoptosis Induction: Research indicates that these compounds can induce apoptosis in cancer cells by enhancing caspase activity, leading to morphological changes characteristic of programmed cell death .
- Targeting Specific Pathways: Pyrazole derivatives have been shown to inhibit various cancer-related targets such as topoisomerase II and EGFR, contributing to their antiproliferative effects .
Other Biological Activities
Beyond anticancer properties, pyrazole compounds have demonstrated activities in other areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
